3-Methyl-6-(1,2,3,4-tetrahydronaphthalen-1-yloxy)-3,4-dihydropyrimidin-4-one
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Overview
Description
3-Methyl-6-(1,2,3,4-tetrahydronaphthalen-1-yloxy)-3,4-dihydropyrimidin-4-one is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dihydropyrimidinone core and a tetrahydronaphthalenyloxy group. The molecular formula of this compound is C19H22N2O2, and it has a molecular weight of 310.39 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(1,2,3,4-tetrahydronaphthalen-1-yloxy)-3,4-dihydropyrimidin-4-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the dihydropyrimidinone core: This step involves the condensation of an aldehyde, a β-keto ester, and urea in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to form the dihydropyrimidinone core.
Introduction of the tetrahydronaphthalenyloxy group: The dihydropyrimidinone core is then reacted with 1,2,3,4-tetrahydronaphthalen-1-ol in the presence of a base such as potassium carbonate or sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-(1,2,3,4-tetrahydronaphthalen-1-yloxy)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrahydronaphthalenyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with different functional groups replacing the tetrahydronaphthalenyloxy group.
Scientific Research Applications
3-Methyl-6-(1,2,3,4-tetrahydronaphthalen-1-yloxy)-3,4-dihydropyrimidin-4-one has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-6-(1,2,3,4-tetrahydronaphthalen-1-yloxy)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-6-(1,2,3,4-tetrahydronaphthalen-1-yloxy)-3,4-dihydropyrimidin-2-one: Similar structure but with a different position of the oxygen atom.
3-Methyl-6-(1,2,3,4-tetrahydronaphthalen-1-yloxy)-2,4-dihydropyrimidin-4-one: Similar structure but with a different position of the nitrogen atom.
Uniqueness
3-Methyl-6-(1,2,3,4-tetrahydronaphthalen-1-yloxy)-3,4-dihydropyrimidin-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dihydropyrimidinone core and a tetrahydronaphthalenyloxy group makes it a valuable compound for various research applications.
Properties
IUPAC Name |
3-methyl-6-(1,2,3,4-tetrahydronaphthalen-1-yloxy)pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-17-10-16-14(9-15(17)18)19-13-8-4-6-11-5-2-3-7-12(11)13/h2-3,5,7,9-10,13H,4,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTKXSPFUDDUHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=CC1=O)OC2CCCC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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